![molecular formula C14H11ClO2 B156471 1-[4-(2-Chlorophenoxy)phenyl]ethanone CAS No. 129644-24-2](/img/structure/B156471.png)
1-[4-(2-Chlorophenoxy)phenyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(2-Chlorophenoxy)phenyl]ethanone, also known as Clomiphene, is a synthetic nonsteroidal selective estrogen receptor modulator (SERM) that is widely used in scientific research. It was first synthesized in the 1960s as a potential treatment for female infertility and has since been used for a variety of research purposes.
Mecanismo De Acción
1-[4-(2-Chlorophenoxy)phenyl]ethanone works by binding to estrogen receptors in the body, which can either activate or inhibit the effects of estrogen. In some tissues, 1-[4-(2-Chlorophenoxy)phenyl]ethanone acts as an estrogen agonist, while in others it acts as an antagonist. This dual action makes 1-[4-(2-Chlorophenoxy)phenyl]ethanone a useful tool for studying the effects of estrogen on different physiological processes.
Efectos Bioquímicos Y Fisiológicos
1-[4-(2-Chlorophenoxy)phenyl]ethanone has a number of biochemical and physiological effects on the body. It has been shown to increase bone density, improve cardiovascular health, and enhance cognitive function. 1-[4-(2-Chlorophenoxy)phenyl]ethanone has also been shown to have anti-estrogenic effects in breast tissue, which may make it useful in the prevention and treatment of breast cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-[4-(2-Chlorophenoxy)phenyl]ethanone in lab experiments is its specificity for estrogen receptors. This allows researchers to study the effects of estrogen on specific tissues without affecting other parts of the body. However, 1-[4-(2-Chlorophenoxy)phenyl]ethanone has some limitations as well. It has a relatively short half-life, which can make it difficult to maintain stable levels in the body. Additionally, 1-[4-(2-Chlorophenoxy)phenyl]ethanone can have off-target effects on other receptors in the body, which can complicate data interpretation.
Direcciones Futuras
There are a number of future directions for research on 1-[4-(2-Chlorophenoxy)phenyl]ethanone. One area of interest is its potential use in the prevention and treatment of breast cancer. 1-[4-(2-Chlorophenoxy)phenyl]ethanone has been shown to have anti-estrogenic effects in breast tissue, which may make it a useful tool for preventing the development or progression of breast cancer. Additionally, 1-[4-(2-Chlorophenoxy)phenyl]ethanone may have applications in the treatment of other hormone-related conditions, such as osteoporosis and cardiovascular disease. Finally, further research is needed to fully understand the biochemical and physiological effects of 1-[4-(2-Chlorophenoxy)phenyl]ethanone on the body, as well as its potential off-target effects on other receptors.
Métodos De Síntesis
1-[4-(2-Chlorophenoxy)phenyl]ethanone is synthesized through a multi-step process that involves the reaction of 2-chlorophenol with 4-chlorobenzaldehyde to form 4-(2-chlorophenoxy)benzaldehyde. This intermediate is then reacted with ethylmagnesium bromide to form 1-[4-(2-chlorophenoxy)phenyl]ethanol, which is then oxidized to form 1-[4-(2-Chlorophenoxy)phenyl]ethanone.
Aplicaciones Científicas De Investigación
1-[4-(2-Chlorophenoxy)phenyl]ethanone is widely used in scientific research as a tool to study the effects of estrogen on various physiological processes. It has been used to study the effects of estrogen on bone density, cardiovascular health, and cognitive function. 1-[4-(2-Chlorophenoxy)phenyl]ethanone has also been used to investigate the role of estrogen in the development and progression of breast cancer.
Propiedades
Número CAS |
129644-24-2 |
|---|---|
Nombre del producto |
1-[4-(2-Chlorophenoxy)phenyl]ethanone |
Fórmula molecular |
C14H11ClO2 |
Peso molecular |
246.69 g/mol |
Nombre IUPAC |
1-[4-(2-chlorophenoxy)phenyl]ethanone |
InChI |
InChI=1S/C14H11ClO2/c1-10(16)11-6-8-12(9-7-11)17-14-5-3-2-4-13(14)15/h2-9H,1H3 |
Clave InChI |
KWDAQPLGCBVMSA-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2Cl |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2Cl |
Sinónimos |
1-[4-(2-CHLORO-PHENOXY)-PHENYL]-ETHANONE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



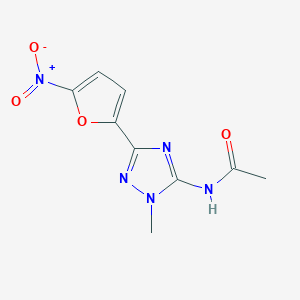
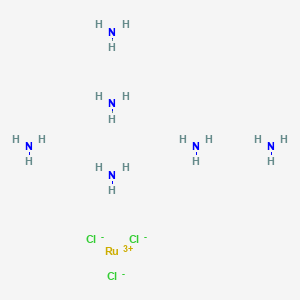
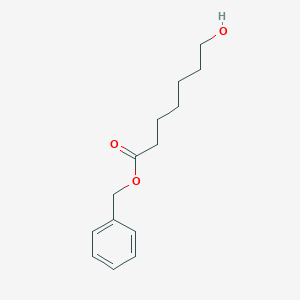
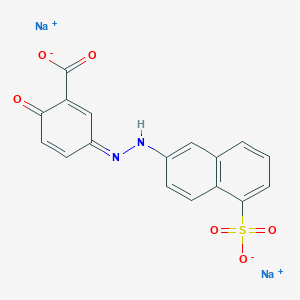
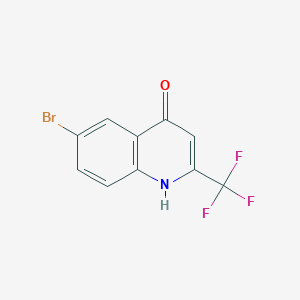
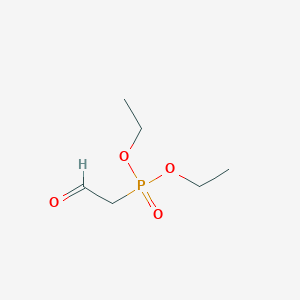
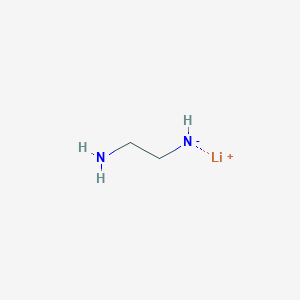
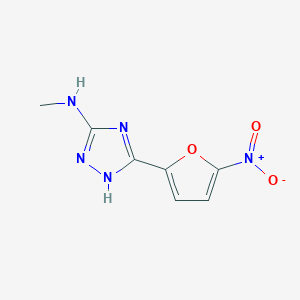
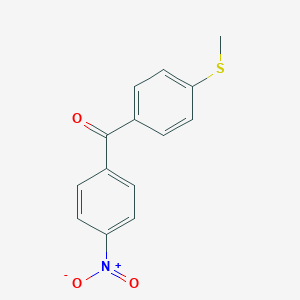
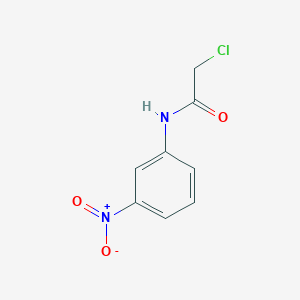
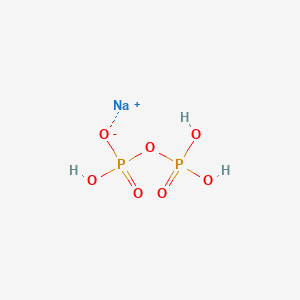
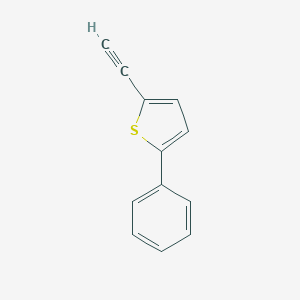
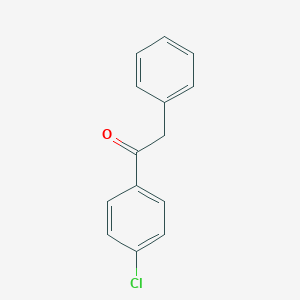
![1-[4-(Phenylthio)phenyl]ethan-1-one](/img/structure/B156413.png)